![molecular formula C12H13NO5 B6345913 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1188090-12-1](/img/structure/B6345913.png)
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol
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Overview
Description
“3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of compounds containing the TMP group can be achieved using various methods. For instance, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .
Molecular Structure Analysis
The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .
Chemical Reactions Analysis
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Scientific Research Applications
Anti-Cancer Activity
The TMP functional group has been identified as a significant pharmacophore in anti-cancer agents. It is known to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These inhibitory actions contribute to the anti-cancer effects by disrupting cell division and promoting apoptosis in cancer cells .
Anti-Fungal and Anti-Bacterial Properties
Compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties. They have been active against pathogens like Helicobacter pylori and Mycobacterium tuberculosis , which are responsible for causing stomach ulcers and tuberculosis, respectively .
Antiviral Activity
The TMP-based compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. Their mechanism of action often involves inhibiting enzymes or processes that are crucial for viral replication .
Anti-Parasitic Agents
These compounds have demonstrated significant efficacy against parasites like Leishmania , Malaria , and Trypanosoma . Their anti-parasitic activity makes them valuable in the treatment and prevention of diseases caused by these organisms .
Neuroprotective Effects
The TMP derivatives have been evaluated for their neuroprotective properties. They have shown inhibitory action against neurotoxicity in cultured neurons, which could be beneficial in treating neurodegenerative diseases .
Cholinesterase Inhibitory Activity
Some TMP derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a known strategy for treating disorders like Alzheimer’s disease .
Mechanism of Action
Target of Action
The compound 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is part of the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the suppression of their functions. For instance, the inhibition of tubulin affects the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Biochemical Pathways
The TMP group affects various biochemical pathways due to its multi-targeting nature. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death . Similarly, the inhibition of Hsp90 can affect the stability and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .
Pharmacokinetics
The tmp group, in general, is known to be incorporated in a wide range of therapeutically interesting drugs
Result of Action
The result of the action of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is primarily the inhibition of its targets, leading to various cellular effects. For instance, the inhibition of tubulin can lead to the disruption of cell division, resulting in cell death . Similarly, the inhibition of Hsp90 can lead to the destabilization of its client proteins, affecting various cellular processes .
Safety and Hazards
While specific safety and hazard information for “3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol” is not available, it’s important to handle all chemical compounds with care. For instance, 3,4,5-Trimethoxyphenyl isocyanate, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed or inhaled, and may cause an allergic skin reaction .
properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-15-9-4-7(8-6-11(14)18-13-8)5-10(16-2)12(9)17-3/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHMWNJCKAKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol |
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